molecular formula C20H23ClFN5O B10978836 (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B10978836
M. Wt: 403.9 g/mol
InChI Key: QIZGFBHUSZLLSU-UHFFFAOYSA-N
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Description

The compound (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyridazine, piperidine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.

    Preparation of 6-Chloropyridazine: This can be synthesized from chlorination of pyridazine using reagents like phosphorus oxychloride.

    Synthesis of Piperidine Derivative: The piperidine ring can be prepared through hydrogenation of pyridine derivatives.

    Formation of Piperazine Ring: This involves the reaction of ethylenediamine with dihaloalkanes.

The final step involves the coupling of these intermediates under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
  • (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methylphenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClFN5O

Molecular Weight

403.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23ClFN5O/c21-18-5-6-19(24-23-18)26-9-7-15(8-10-26)20(28)27-13-11-25(12-14-27)17-3-1-16(22)2-4-17/h1-6,15H,7-14H2

InChI Key

QIZGFBHUSZLLSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NN=C(C=C4)Cl

Origin of Product

United States

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